An In-Depth Technical Guide to 5-Amino-6-(tert-butoxy)pyridin-2-OL: A Versatile Intermediate in Modern Medicinal Chemistry
An In-Depth Technical Guide to 5-Amino-6-(tert-butoxy)pyridin-2-OL: A Versatile Intermediate in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel heterocyclic scaffolds are of paramount importance. Among these, the aminopyridinone core represents a "privileged structure," consistently appearing in a wide array of biologically active molecules.[1] This guide provides a detailed technical overview of 5-Amino-6-(tert-butoxy)pyridin-2-OL , a functionalized aminopyridinone derivative poised for significant applications in medicinal chemistry. Its unique arrangement of an amino group, a hydroxyl group (existing in tautomeric equilibrium with the pyridone form), and a sterically bulky tert-butoxy group makes it a valuable intermediate for creating complex molecular architectures.[2][][4][5]
This document will delve into the known physicochemical properties of this compound, propose a representative synthetic strategy based on established chemical literature for analogous structures, explore its potential applications as a key building block, and provide essential safety and handling information. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their synthetic programs.
Physicochemical Properties and Identifiers
Precise identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. 5-Amino-6-(tert-butoxy)pyridin-2-OL is identified by the CAS Number 1094858-73-7 .[6] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1094858-73-7 | [6] |
| Molecular Formula | C₉H₁₄N₂O₂ | BLDpharm[7] |
| Molecular Weight | 182.22 g/mol | BLDpharm[7] |
| SMILES Code | OC1=NC(OC(C)(C)C)=C(N)C=C1 | BLDpharm[7] |
| Physical Form | Expected to be a solid at room temperature | Inferred from related aminopyridinols[8] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from related structures |
Note: Detailed experimental data such as melting point, boiling point, and comprehensive spectroscopic analyses are not widely published and are typically available from commercial suppliers upon request.[6]
Synthetic Strategy: A Representative Protocol
Conceptual Synthetic Workflow
The proposed synthesis involves the construction of a substituted pyridine ring, followed by functional group manipulations to install the required amino and tert-butoxy groups.
Caption: Conceptual workflow for the synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-OL.
Step-by-Step Experimental Protocol (Representative)
This protocol is adapted from general procedures for the synthesis of substituted aminopyridinols.[8][9]
Step 1: Nitration of a 6-Substituted Pyridin-2-ol
-
To a stirred solution of a suitable starting material, such as 6-chloropyridin-2-ol, in concentrated sulfuric acid, cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a nitrating mixture (a solution of concentrated nitric acid in sulfuric acid) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitrated product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the nitro-pyridin-2-ol intermediate.
Step 2: Introduction of the tert-Butoxy Group
-
In an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), suspend the nitrated pyridin-2-ol intermediate.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group.
-
After gas evolution ceases, add a source for the tert-butoxy group, such as di-tert-butyl dicarbonate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Step 3: Reduction of the Nitro Group to an Amine
-
Dissolve the nitro-tert-butoxy-pyridin-2-ol intermediate in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 5-Amino-6-(tert-butoxy)pyridin-2-OL. Further purification can be achieved by recrystallization or column chromatography if necessary.
Applications in Drug Discovery
The 2-aminopyridine and pyridinone scaffolds are integral to the development of a wide range of therapeutic agents, particularly kinase inhibitors.[10][11] The structural features of 5-Amino-6-(tert-butoxy)pyridin-2-OL make it an attractive intermediate for the synthesis of targeted therapies.
Role as a Pharmaceutical Intermediate
This compound serves as a versatile building block, offering multiple points for chemical modification. The primary amino group can be readily functionalized through acylation, alkylation, or used in cyclization reactions to build more complex heterocyclic systems.[12] The pyridin-2-ol moiety can also participate in various coupling reactions.
Potential in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many potent kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds with the kinase hinge region.[11][13] The 2-aminopyridine motif is particularly effective in this role.
Caption: Interaction of an aminopyridinone-based inhibitor with a kinase active site.
The structure of 5-Amino-6-(tert-butoxy)pyridin-2-OL is pre-disposed for this application:
-
The 2-aminopyridine core can act as a hydrogen bond donor and acceptor to anchor the molecule in the ATP binding site.
-
The tert-butoxy group provides a bulky, lipophilic moiety that can be directed into hydrophobic pockets within the kinase, potentially enhancing potency and selectivity.
-
The amino group at the 5-position serves as a convenient attachment point for side chains designed to target other regions of the enzyme or to modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.[14]
Spectroscopic and Analytical Characterization
While a full, published dataset is not available, the expected spectroscopic signatures can be predicted based on the analysis of similar compounds.[7][15][16][17]
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the nine equivalent protons of the tert-butyl group (~1.3-1.5 ppm).- Two distinct aromatic proton signals for the pyridine ring.- A broad singlet for the amino (NH₂) protons.- A broad singlet for the hydroxyl (OH) proton of the pyridinol tautomer. |
| ¹³C NMR | - Signals for the quaternary and methyl carbons of the tert-butyl group.- Four distinct signals for the carbons of the pyridine ring, with chemical shifts influenced by the amino, hydroxyl/oxo, and alkoxy substituents.- Expected downfield shifts for carbons attached to oxygen and nitrogen. |
| Mass Spec (MS) | - A prominent molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (expected m/z ≈ 183.11).[18][19][20][21] |
| Infrared (IR) | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- O-H stretching for the hydroxyl group.- C=O stretching for the pyridone tautomer (~1650 cm⁻¹).- C-O stretching for the ether linkage. |
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Amino-6-(tert-butoxy)pyridin-2-OL is not publicly available. However, based on the known hazards of related aminopyridine compounds, the following precautions should be taken:[22][23][24]
-
Hazard Statements (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[22]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
-
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
5-Amino-6-(tert-butoxy)pyridin-2-OL (CAS: 1094858-73-7) is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its combination of a proven kinase-binding scaffold (the aminopyridinone core) with versatile functional groups for further elaboration makes it a valuable tool for the synthesis of novel, targeted therapeutics. While detailed public data on this specific molecule is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures, offering a solid foundation for its incorporation into advanced drug discovery programs.
References
-
Avantor. MATERIAL SAFETY DATA SHEET: PYRIDINE. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet: Pyridine. [Link]
-
Toshimasa, T., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI, 2022. [Link]
-
Royal Society of Chemistry. Experimental Procedures. [Link]
-
Lee, S., et al. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. National Institutes of Health, 2020. [Link]
-
D-Scholarship@Pitt. Appendix A NMR Spectra. [Link]
-
Barlaam, B., et al. Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. PubMed, 2015. [Link]
- Pretsch, E., et al.
-
Singh, S., et al. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health, 2022. [Link]
-
University of Dundee Research Portal. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
- Song, M., et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022.
-
Montanari, D., & Petrocchi, A. The Development of BTK Inhibitors: A Five-Year Update. MDPI, 2021. [Link]
-
Golding, B. T., et al. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications, 2024. [Link]
-
Barlaam, B., et al. Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. ResearchGate, 2015. [Link]
-
Aurorium. Healthcare Intermediates. [Link]
- Klami, A. Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. Computer Science, 2008.
-
Kim, H., et al. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI, 2022. [Link]
-
Waters Corporation. MetaboQuan-R for Amino Acids in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Metabolomic Research Studies. [Link]
-
Otsuka Chemical Co., Ltd. Medicine/Food/ Aroma/Chemical Intermediates. [Link]
-
Stanford University School of Medicine. Mass Spectra of Twenty-two Free Amino Acids. [Link]
-
University of Washington. Amino Acid Mass Table. [Link]
-
MassBank. Pyridines and derivatives. [Link]
-
Chen, Q., et al. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 2021. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 4. healthcare intermediates | Aurorium [aurorium.com]
- 5. Medicine/Food/ Aroma/Chemical Intermediates | Otsuka Chemical Co., Ltd. [otsukac.co.jp]
- 6. 1094858-73-7|5-Amino-6-(tert-butoxy)pyridin-2-ol|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 12. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. cs.nyu.edu [cs.nyu.edu]
- 19. lcms.cz [lcms.cz]
- 20. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]
- 21. massbank.eu [massbank.eu]
- 22. kishida.co.jp [kishida.co.jp]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. enamine.enamine.net [enamine.enamine.net]
